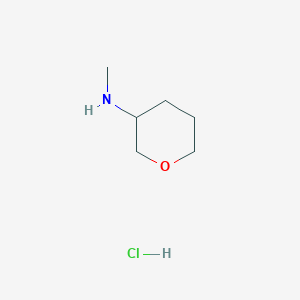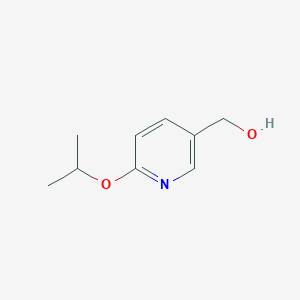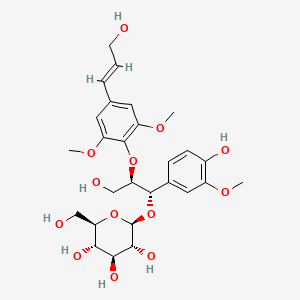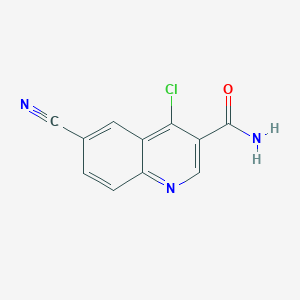
N,N-Dimethyl-1,4-butanediamine dihydrochloride
Descripción general
Descripción
N,N-Dimethyl-1,4-butanediamine, also known by its IUPAC name N’,N’-dimethylbutane-1,4-diamine, is a chemical compound with the molecular formula C6H16N2 . It is used as a pharmaceutical intermediate . This compound can be used to design bifunctional antibiotics (neamine dimers) that can inhibit aminoglycoside-modifying enzymes and target rRNA . It can also be utilized as a reagent for enantioselective addition of substituted allylic trichlorosilanes in the presence of a bisphosphoramide catalyst .
Molecular Structure Analysis
The molecular structure of N,N-Dimethyl-1,4-butanediamine consists of a butane chain with an amine group at each end, and each amine group is further substituted with two methyl groups . The average mass of the molecule is 116.205 Da .Physical and Chemical Properties Analysis
N,N-Dimethyl-1,4-butanediamine has a molecular weight of 116.2 . It is air sensitive and should be stored away from oxidizing agents .Aplicaciones Científicas De Investigación
1. Molecular Interactions in Atmospheric Science
N,N-Dimethyl-1,4-butanediamine dihydrochloride plays a role in atmospheric chemistry. Elm et al. (2016) explored its interaction with sulfuric acid using computational methods, highlighting its potential significance in particle formation in the atmosphere. The study found that this compound, particularly when dimethyl-substituted, demonstrates strong molecular interactions with sulfuric acid, suggesting a key role in the initial steps of particle formation in the atmosphere (Elm, Jen, Kurtén, & Vehkamäki, 2016).
2. Metal Coordination Chemistry
In coordination chemistry, this compound is used as a ligand. Reglinski et al. (2002) presented structures for nickel complexes with this compound, analyzing the flexibility and geometry of the ligand in the coordination environment. The study highlights the compound's utility in creating diverse metal coordination geometries (Reglinski, Morris, & Stevenson, 2002).
3. Synthesis of Dinuclear Platinum Complexes
Cesar et al. (2003) described the synthesis of dinuclear platinum complexes using this compound as a ligand. This research contributes to the development of novel platinum-based compounds, potentially relevant in applications like cancer treatment (Cesar, de Almeida, Fontes, Pereira Maia, Garnier-Suillerot, Costa Couri, & de Castro Antunes Felício, 2003).
4. Schiff Base Complexes with Antibacterial Activity
Qian and Sun (2019) synthesized Mn(III) complexes derived from this compound, demonstrating their antibacterial activities. This illustrates the compound's relevance in the development of new antibacterial agents (Qian & Sun, 2019).
5. Organic Chemical Intermediate in Industrial Applications
Meng et al. (2013) discussed the synthesis of N,N-Dimethyl-1,3-propanediamine, a related compound, emphasizing its importance as an organic chemical intermediate in various industries. This research highlights the broader industrial relevance of similar compounds (Meng, Deng, Li, & Du, 2013).
Safety and Hazards
Propiedades
IUPAC Name |
N',N'-dimethylbutane-1,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.2ClH/c1-8(2)6-4-3-5-7;;/h3-7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWVZHPASWWIHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680547 | |
| Record name | N~1~,N~1~-Dimethylbutane-1,4-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65592-37-2 | |
| Record name | N~1~,N~1~-Dimethylbutane-1,4-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1504080.png)


![Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl propyl phosphate](/img/structure/B1504083.png)
![[(2R)-2,3-Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate](/img/structure/B1504084.png)





